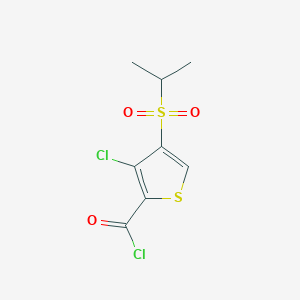

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride

Description

The exact mass of the compound 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-propan-2-ylsulfonylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECIGDCEDBXRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381083 | |

| Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-28-5 | |

| Record name | 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride

Introduction

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is a complex heterocyclic compound of significant interest as a versatile building block in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring a reactive acyl chloride, a deactivating chloro group, and an electron-withdrawing isopropylsulfonyl moiety, offers multiple points for further chemical modification. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this target molecule, designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the strategic rationale behind the chosen sequence of reactions, the mechanistic principles governing each transformation, and detailed protocols grounded in established chemical literature.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-substituted heterocycle like 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride requires careful strategic planning. The order of substituent introduction is critical to manage the electronic and steric effects that dictate reactivity and regioselectivity. A logical retrosynthetic analysis suggests dissecting the molecule into more readily accessible precursors.

The final transformation is the conversion of a carboxylic acid to a highly reactive acyl chloride. This is a standard and high-yielding reaction, making 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid[1][2] the primary synthetic target. This key intermediate can be further disconnected. The isopropylsulfonyl group can be formed via the oxidation of a corresponding isopropylthioether. This leads to a multi-step synthetic strategy beginning from a simpler, halogenated thiophene precursor.

The proposed forward synthesis, outlined below, is designed to control the regiochemistry at each step, leveraging well-established organometallic and heterocyclic chemistry principles.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Synthesis Protocol

This section details the multi-step synthesis, providing both the underlying chemical principles and representative experimental procedures.

Step 1: Synthesis of 3-Chloro-4-(isopropylthio)thiophene

-

Principle and Rationale: This initial step aims to selectively introduce the isopropylthio group at the C4 position. Starting with 3-chloro-4-bromothiophene, a selective metal-halogen exchange can be performed. The carbon-bromine bond is significantly more reactive towards organolithium reagents than the carbon-chlorine bond, allowing for the regioselective formation of a 4-lithiated thiophene intermediate. This nucleophilic intermediate is then quenched with an electrophilic sulfur source, such as isopropyl disulfide, to form the desired thioether. Low temperatures are critical to prevent side reactions, such as the elimination of lithium chloride or rearrangement.

-

Experimental Protocol:

-

Dissolve 3-chloro-4-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

In a separate flask, prepare a solution of isopropyl disulfide (1.2 eq) in anhydrous THF.

-

Add the solution of the lithiated thiophene to the isopropyl disulfide solution dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-(isopropylthio)thiophene.

-

Step 2: Synthesis of 3-Chloro-4-(isopropylthio)thiophene-2-carboxylic acid

-

Principle and Rationale: The next step is the introduction of a carboxyl group at the C2 position. The C2 proton of a thiophene ring is the most acidic, making it susceptible to deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting 2-lithiated species is a potent nucleophile that can react with carbon dioxide (in the form of dry ice) in a carboxylation reaction. This regioselective deprotonation avoids targeting the less acidic C5 proton.

-

Experimental Protocol:

-

In a flame-dried, three-neck flask under an inert atmosphere, prepare LDA in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

-

Add a solution of 3-chloro-4-(isopropylthio)thiophene (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at this temperature for 1.5 hours to ensure complete deprotonation.

-

Carefully add crushed dry ice (solid CO₂) in several portions, ensuring the temperature does not rise significantly. A large excess of CO₂ is used.

-

Allow the mixture to warm to room temperature overnight, allowing excess CO₂ to sublime.

-

Add water to the reaction mixture and acidify to a pH of ~2 using 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude carboxylic acid, which can be purified by recrystallization.

-

Step 3: Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

-

Principle and Rationale: This key transformation involves the oxidation of the sulfide to a sulfone. This is a common and reliable reaction that significantly alters the electronic properties of the substituent. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium are effective for this purpose. The use of at least two equivalents of the oxidizing agent is necessary to ensure the complete conversion from sulfide to sulfone, passing through the intermediate sulfoxide state.

-

Experimental Protocol:

-

Dissolve 3-chloro-4-(isopropylthio)thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath to 0 °C.

-

Add m-CPBA (2.2 - 2.5 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, quench the excess peroxide by adding a saturated solution of sodium sulfite (Na₂SO₃).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

-

The resulting solid, 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, can be purified by recrystallization.

-

Step 4: Synthesis of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride

-

Principle and Rationale: The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the product isolation.[3][4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.

-

Experimental Protocol:

-

To a flask containing 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, ~5.0 eq) as the solvent and reagent.

-

Add a catalytic amount of DMF (1-2 drops).

-

Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation).

-

The crude product, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride, is often of sufficient purity for subsequent use. If necessary, it can be purified by vacuum distillation.

-

Caption: Mechanism for converting a carboxylic acid to an acyl chloride.[4][5]

Physicochemical Data and Characterization

Proper characterization of intermediates and the final product is essential to validate the synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid | 175202-26-3 | C₈H₉ClO₄S₂ | 268.74 |

| 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride | 175202-28-5 | C₈H₈Cl₂O₃S₂ | 287.18 |

Data sourced from available chemical databases.[6][7]

Analytical Monitoring:

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress, especially for the oxidation step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of each intermediate and the final product. The appearance and disappearance of key signals (e.g., the carboxylic acid proton) are diagnostic.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the strong carbonyl (C=O) stretch in the carboxylic acid (~1700 cm⁻¹) and the acyl chloride (~1790 cm⁻¹).

Safety Considerations

The described synthetic pathway involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under an inert atmosphere.

-

Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to release harmful gases (HCl and SO₂).

-

m-CPBA: A strong oxidizing agent and a potential explosive, especially upon impact or heating.

-

Organolithium Intermediates: Highly reactive and sensitive to air and moisture. All reactions involving these species must be conducted under strictly anhydrous and inert conditions.

Conclusion

The synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is a challenging but achievable goal through a well-designed, multi-step sequence. The presented pathway, leveraging regioselective lithiation, carboxylation, oxidation, and final conversion to the acyl chloride, provides a robust framework for obtaining this valuable chemical intermediate. Success hinges on careful control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture, and a thorough understanding of the reactivity of the thiophene ring system. This guide serves as a technical resource for chemists to approach this synthesis with a strong foundation in both strategy and practice.

References

- Vertex AI Search. (2018).

- Wikipedia. Thiophene.

- Halbedel, H. S., & Heath, J. C. (1949). U.S. Patent No. 2,480,465.

- Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- All about chemistry. (2020). Synthesis, Reactions and Medicinal uses - Thiophene. YouTube.

- Organic Chemistry Portal. Acyl chloride synthesis.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- ACS Publications. (2024).

- Brainly.in. (2020).

- The Organic Chemistry Tutor. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.

- Oakwood Chemical. 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid.

- PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid.

- Finetech Industry Limited. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE.

- Advanced Chemical Intermediates Ltd. 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid.

- AA Blocks. 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.

- Organic Syntheses. 3-bromothiophene.

- BLD Pharm. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID.

- Chemical Point. 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl.

- Google Patents. EP0731800A1 - Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides.

- Google Patents. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.

- Matrix Fine Chemicals. 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE.

- World Journal of Pharmaceutical Research. Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.

- Chemical Synthesis Database. 3-chloro-1-benzothiophene-2-carbonyl chloride.

- ChemicalBook. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE.

- MDPI. Thiophene-3-carbonyl Chloride.

- Google Patents.

- ResearchG

Sources

- 1. aablocks.com [aablocks.com]

- 2. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 175202-26-3 [amp.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS: 175202-28-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride: A Versatile Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride (CAS No. 175202-28-5), a functionalized thiophene derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, outlines a robust synthetic pathway based on established chemical principles, explores its reactivity profile, and discusses its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics.[1] The strategic introduction of specific functional groups onto the thiophene ring can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The presence of a chlorine atom, for instance, is a common feature in many pharmaceuticals, often enhancing potency and influencing pharmacokinetic profiles.[2][3]

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is a highly functionalized building block that combines several key features: a chlorinated thiophene core, a sterically significant isopropylsulfonyl group, and a reactive acyl chloride moiety. This combination of functionalities makes it a valuable intermediate for accessing a diverse range of complex molecules, particularly in the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies. This guide aims to provide researchers with the essential technical knowledge to effectively utilize this compound in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

Structural and Chemical Data

The structural and key chemical data for 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 175202-28-5 | [4] |

| Molecular Formula | C₈H₈Cl₂O₃S₂ | [5] |

| Molecular Weight | 287.17 g/mol | |

| IUPAC Name | 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride | |

| SMILES | CC(C)S(=O)(=O)C1=CSC(C(Cl)=O)=C1Cl | |

| InChI Key | IECIGDCEDBXRTI-UHFFFAOYSA-N | [5] |

Physical Properties

While specific experimental data for the pure compound is not widely published, data for its immediate precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, suggests that the carbonyl chloride derivative is likely a solid at room temperature.

| Property | Value | Source(s) |

| Physical Form | White solid (predicted) | [6] |

| Storage Temperature | Room temperature (for the carboxylic acid precursor) | [6] |

Synthesis and Manufacturing

The synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride can be logically approached in a two-step process starting from its corresponding carboxylic acid. This section outlines a plausible and well-documented synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic pathway points to the formation of the target acyl chloride from its immediate carboxylic acid precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175202-26-3). The synthesis of this precursor would likely involve the chlorination and sulfonation of a suitable thiophene-2-carboxylic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (Precursor)

Step 2: Conversion to 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride (Target Compound)

The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method.

Reaction: Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Key reactions of the target acyl chloride.

Applications in Drug Discovery and Materials Science

While specific examples of blockbuster drugs derived from this exact molecule are not in the public domain, its structural motifs are highly relevant to modern drug discovery. The substituted thiophene core is a key component of numerous kinase inhibitors, where the various substituents can be tailored to achieve high affinity and selectivity for the target enzyme's ATP binding site. The isopropylsulfonyl group provides steric bulk and can engage in specific hydrogen bonding interactions, while the acyl chloride provides a handle for the introduction of a wide array of functional groups to explore the chemical space around a biological target.

In materials science, halogenated thiophene derivatives are precursors to conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the thiophene ring can be fine-tuned by the electron-withdrawing nature of the chloro and sulfonyl substituents.

Safety and Handling

As a reactive acyl chloride, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride requires careful handling to ensure laboratory safety.

Hazard Identification

Based on the reactivity of acyl chlorides and the safety data for the carboxylic acid precursor, the following hazards are anticipated:

-

Corrosive: Causes severe skin burns and eye damage upon contact.

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.

-

Reacts Violently with Water: Contact with water or moisture will liberate corrosive hydrogen chloride (HCl) gas.

-

Harmful if Swallowed or Inhaled: Expected to be toxic upon ingestion or inhalation.

The precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, is classified with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6]The acyl chloride will be significantly more corrosive.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water to clean up spills. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a functionalized thiophene core and a reactive acyl chloride handle allows for the efficient synthesis of a wide range of complex target molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key reactivity, and essential safety information to empower researchers to confidently and effectively utilize this compound in their innovative research programs.

References

-

Matrix Fine Chemicals. 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5. [Link]

-

AA Blocks. 175202-26-3 | 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. [Link]

-

NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

NIH National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride/CAS:175202-28-5-HXCHEM [hxchem.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5 [matrix-fine-chemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid | 175202-26-3 [sigmaaldrich.cn]

- 7. aablocks.com [aablocks.com]

A Technical Guide to the Physical and Chemical Properties of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride

Abstract: This document provides a comprehensive technical overview of the physical, chemical, and safety properties of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride (CAS No: 175202-28-5). As a key intermediate in pharmaceutical synthesis and drug development, a thorough understanding of its characteristics is paramount for researchers and scientists. This guide synthesizes available data with field-proven insights into its handling, characterization, and reactivity, offering a foundational resource for laboratory applications. We will delve into its structural attributes, core physical data, and the practical methodologies for its characterization, grounded in established chemical principles.

Chemical Identity and Structural Elucidation

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is a polysubstituted heterocyclic compound. Its molecular architecture is defined by a central thiophene ring, which is functionalized with three distinct groups: a chlorine atom, an isopropylsulfonyl group, and a highly reactive carbonyl chloride moiety. This combination of functional groups dictates its physical properties and chemical behavior, particularly its utility as a building block in organic synthesis.

The isopropylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density of the thiophene ring. The carbonyl chloride is a classic acylating agent, prone to nucleophilic attack, making the molecule an excellent precursor for forming amides, esters, and other carboxylic acid derivatives.

Caption: Workflow for Qualitative Solubility Assessment.

-

Preparation: Aliquot approximately 10 mg of the compound into several small, dry glass vials.

-

Solvent Selection: Choose a range of representative solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate, Hexanes).

-

Testing: Add the selected solvent to a vial in 0.5 mL increments. After each addition, vortex the vial for 30 seconds.

-

Observation: Visually inspect the solution against a dark background. If the solid completely disappears, the compound is classified as "soluble." If solid remains after adding 2 mL of solvent, it can be classified as "sparingly soluble" or "insoluble."

-

Validation: The process is self-validating. A clear solution with no visible particulates confirms solubility under the tested conditions. Repeating the test confirms the result.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a specific spectrum for this molecule is not publicly available, we can predict the characteristic signals based on its functional groups and data from analogous structures.

-

Infrared (IR) Spectroscopy: The most prominent signal would be the very strong C=O stretching vibration of the acyl chloride, expected in the range of 1790-1815 cm⁻¹. This is a higher frequency than typical ketones or carboxylic acids. Additionally, two strong bands corresponding to the asymmetric and symmetric S=O stretches of the sulfone group would be visible around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see a singlet for the lone proton on the thiophene ring. The isopropyl group would present as a septet for the single CH proton and a doublet for the six equivalent CH₃ protons.

-

¹³C NMR: Distinct signals for the carbonyl carbon, the four unique carbons of the thiophene ring, and the two carbons of the isopropyl group would be expected.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's mass (287.18 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be a key identifier. Common fragmentation pathways would likely involve the loss of the chlorine radical (-Cl) or the entire carbonyl chloride group (-COCl). [1]

Safety, Handling, and Reactivity

As with any reactive chemical intermediate, proper handling is crucial. The Safety Data Sheet (SDS) for this compound highlights several hazards. [2]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, toxic if inhaled, and may cause respiratory irritation. * Reactivity: The primary point of reactivity is the carbonyl chloride group. It is highly susceptible to hydrolysis. Contact with water or atmospheric moisture will lead to its conversion into the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas. This moisture sensitivity is a critical consideration for storage and handling.

Caption: Hydrolysis reaction of the title compound.

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. [3]2. Dispensing: Use dry glassware and tools. If possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. A desiccator is recommended for long-term storage to protect it from atmospheric moisture. [4]4. Spill & Waste: In case of a spill, avoid generating dust. Collect the material using a non-sparking scoop and place it in a designated, labeled container for chemical waste disposal. Do not add water to the spill.

Conclusion

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is a stable, crystalline solid with a high melting point and predictable chemical reactivity centered on its acyl chloride functional group. Its handling requires stringent control of moisture and appropriate personal protective equipment due to its hazardous nature. The physical and spectroscopic properties outlined in this guide provide a foundational framework for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical compounds.

References

- 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride/CAS:175202-28-5-HXCHEM. (n.d.). China Chemical Network.

- 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | 175202-28-5. (n.d.). ChemicalBook.

- 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5. (n.d.).

- 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS: 175202-28-5. (n.d.). FINETECH INDUSTRY LIMITED.

- 3-chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride. (n.d.). ChemicalBook.

- 3-CHLORO-4-(ISOPROPYLSULFONYL)

- 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl. (n.d.). CHEMICAL POINT.

- SAFETY DATA SHEET for a rel

- SAFETY DATA SHEET for Methyl 3-chlorosulfonyl-4-(isopropylsulfonyl)

- 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE Synonyms. (n.d.). ChemicalBook.

- SAFETY DATA SHEET for 2-Thiophenecarbonyl chloride. (2025). Fisher Scientific.

- Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides. (1996).

Sources

- 1. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 2. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.pt [fishersci.pt]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride: Molecular Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is a polysubstituted, electron-deficient thiophene derivative poised to be a versatile building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive acyl chloride moiety and two strongly electron-withdrawing groups on the thiophene ring, offers a gateway to novel chemical entities. Thiophene-based scaffolds are prevalent in a multitude of FDA-approved drugs, highlighting their significance as "privileged pharmacophores" in drug discovery.[1] This guide provides a comprehensive overview of the molecular structure, a plausible synthetic route, and the anticipated chemical reactivity of this compound, aiming to equip researchers with the foundational knowledge for its effective utilization in synthetic endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is characterized by a thiophene ring substituted at the 2, 3, and 4 positions. The presence of a chlorine atom, an isopropylsulfonyl group, and a carbonyl chloride group significantly influences the electronic distribution and chemical properties of the thiophene core.

| Property | Value | Source(s) |

| CAS Number | 175202-28-5 | [2] |

| Molecular Formula | C₈H₈Cl₂O₃S₂ | [2] |

| Molecular Weight | 287.18 g/mol | [3] |

| IUPAC Name | 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carbonyl chloride | [4] |

| SMILES | CC(C)S(=O)(=O)C1=CSC(C(Cl)=O)=C1Cl | [4] |

| Predicted Melting Point | 170 °C | N/A |

| Predicted Boiling Point | 444.9 ± 45.0 °C | N/A |

Spectroscopic Characterization (Predicted and Inferred)

Due to the limited availability of experimental data for this specific molecule, the following spectroscopic characteristics are based on predictions and analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the isopropyl group protons and the single proton on the thiophene ring.

Caption: Predicted ¹H NMR chemical shifts for key protons.

-

Thiophene Proton (H-5): The sole proton on the thiophene ring is expected to appear as a singlet in the downfield region, likely between δ 8.0-8.2 ppm. The significant deshielding is due to the anisotropic effect of the thiophene ring and the strong electron-withdrawing nature of the adjacent carbonyl chloride, chloro, and isopropylsulfonyl groups.

-

Isopropyl Protons: The isopropyl group will present as a septet for the methine proton (CH) around δ 3.5-3.7 ppm and a doublet for the two methyl groups (CH₃) around δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents.[5][6]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carbonyl) | 160-165 | Typical range for acyl chlorides. |

| C2 (Thiophene) | 135-140 | Attached to the electron-withdrawing carbonyl chloride. |

| C3 (Thiophene) | 138-142 | Substituted with a chloro group. |

| C4 (Thiophene) | 145-150 | Attached to the strongly electron-withdrawing sulfonyl group. |

| C5 (Thiophene) | 128-132 | The only carbon bearing a proton, shifted downfield. |

| CH (Isopropyl) | 55-60 | Methine carbon of the isopropyl group. |

| CH₃ (Isopropyl) | 22-25 | Methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption is expected in the range of 1770-1810 cm⁻¹. This high frequency is characteristic of acyl chlorides.

-

S=O Stretch (Sulfone): Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[7]

-

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring are expected in the 1400-1550 cm⁻¹ region.[8][9]

-

C-Cl Stretch: A weaker absorption for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak (M⁺) is expected. The fragmentation pattern will likely be influenced by the acyl chloride moiety.

-

Loss of Cl: A prominent fragment would be the acylium ion (M-35/37), resulting from the loss of a chlorine radical. This is a common fragmentation pathway for acyl chlorides.[5]

-

Loss of COCl: Fragmentation involving the loss of the carbonyl chloride radical (M-63/65) is also plausible.

-

Isopropyl Group Fragmentation: Cleavage of the isopropyl group could also be observed.

Synthesis

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.[12]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), and a dropping funnel, add 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add a suitable inert solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension/solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride can be used directly in subsequent steps or purified by vacuum distillation or recrystallization if necessary.

Chemical Reactivity and Rationale

The chemical reactivity of 3-chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride is dictated by the interplay of its functional groups.

Reactivity of the Acyl Chloride

The carbonyl chloride is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to the carboxylic acid.

-

Carboxylates: to form anhydrides.

-

Organometallic reagents: (e.g., Grignard or organocuprates) to form ketones.

This reactivity makes it an excellent starting material for introducing the substituted thiophene scaffold into more complex molecules.[14]

Electronic Effects of Substituents on the Thiophene Ring

The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution.[15] However, in this molecule, the presence of two potent electron-withdrawing groups, the chloro and isopropylsulfonyl groups, significantly deactivates the ring towards electrophilic attack.

-

Isopropylsulfonyl Group (-SO₂R): The sulfonyl group is a strong -I (inductive) and -M (mesomeric) group, meaning it withdraws electron density from the ring both through the sigma bond framework and the pi system.[16] This deactivating effect is substantial.

-

Chloro Group (-Cl): The chlorine atom is also an electron-withdrawing group via the inductive effect (-I), although it has a weak +M (mesomeric) effect due to its lone pairs. The inductive effect generally dominates, leading to an overall deactivation of the ring.

The combined effect of these substituents makes the thiophene ring electron-deficient and therefore less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution, particularly at the 5-position.

Caption: Electronic influence of substituents on the thiophene ring.

Potential Applications in Drug Discovery

While no specific applications of 3-chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride have been reported, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The sulfonyl group is a common feature in many drugs and can form important hydrogen bonding interactions with biological targets.[17][18]

Given its reactivity, this molecule could be used to synthesize a variety of derivatives for screening in drug discovery programs, including:

-

Amide Libraries: Reaction with a diverse set of amines would rapidly generate a library of amides. Substituted thiophene amides have shown a wide range of biological activities.

-

Ester Derivatives: Esterification with various alcohols could lead to compounds with different pharmacokinetic properties.

-

Ketone Derivatives: Friedel-Crafts acylation or reaction with organometallic reagents can introduce the thiophene moiety into larger, more complex scaffolds.

The electron-deficient nature of the thiophene ring could also be exploited in cycloaddition reactions, where it may act as a dienophile.[19] The unique substitution pattern offers steric and electronic handles to fine-tune the properties of the resulting molecules, making it a valuable tool for medicinal chemists.

References

- Benchchem. (2025).

- ResearchGate. (2025). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- ResearchGate. (2025). Reactions of Electron-Withdrawing Thiophene 1,1-Dioxides with Furans.

- National Institutes of Health (NIH). (2025).

- National Institutes of Health (NIH). (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- RSC Publishing. (2025). Synthesis and characterization of polythiophenes with alkenyl substituents.

- ResearchGate. (2025).

- download. (n.d.).

- ResearchGate. (2025). Synthesis and Characterization of New 3-Substituted Thiophene Copolymers.

- Wikipedia. (2025). Thiophene.

- MDPI. (2025).

- ResearchGate. (2025). Synthesis and characterization of poly[3-(butylthio)thiophene]: A regioregular head-to-tail polymer.

- (n.d.).

- National Institute of Standards and Technology (NIST). (n.d.). 2-Thiophenesulfonyl chloride.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- PubMed. (2012).

- PROSPRE. (n.d.). 1H NMR Predictor.

- FINETECH INDUSTRY LIMITED. (n.d.). 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS: 175202-28-5 | Chemical Product.

- National Institutes of Health (NIH). (n.d.).

- Justia Patents. (1991).

- Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5.

- eGyanKosh. (n.d.).

- Google Patents. (n.d.). US5426191A - Process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.

- ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups.

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- MDPI. (n.d.).

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl ....

- NMRDB.org. (n.d.).

- Google Patents. (n.d.).

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- AA Blocks. (n.d.). 175202-26-3 | 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.

- HXCHEM. (n.d.). 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride/CAS:175202-28-5.

- ChemRxiv. (n.d.). SuFEx-enabled high-throughput medicinal chemistry.

- Wikipedia. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- ChemicalBook. (n.d.). 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 175202-26-3.

- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride ?.

- National Institutes of Health (NIH). (2024).

- ResearchGate. (n.d.). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Visualizer loader [nmrdb.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. aablocks.com [aablocks.com]

- 11. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 175202-26-3 [amp.chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Thiophene - Wikipedia [en.wikipedia.org]

- 16. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 17. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride, a key building block for pharmaceutical research and development. Drawing on extensive experience in synthetic and medicinal chemistry, this document details its commercial availability, plausible synthetic routes, and critical applications, offering a comprehensive resource for scientists at the forefront of drug discovery.

Commercial Availability and Procurement

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride, identified by CAS Number 175202-28-5 , is readily available from a range of specialized chemical suppliers.[1][2][3][4] Researchers can procure this reagent in quantities ranging from grams to kilograms, ensuring a steady supply for both early-stage research and larger-scale development projects.

For procurement, it is advisable to contact suppliers who specialize in heterocyclic and sulfur-containing compounds. When sourcing this material, requesting a Certificate of Analysis (CoA) is crucial to verify its identity and purity, which is paramount for reproducible experimental results.

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 175202-28-5 |

| Molecular Formula | C8H8Cl2O3S2[1] |

| Molecular Weight | 287.18 g/mol [3] |

| IUPAC Name | 3-chloro-4-(propan-2-ylsulfonyl)thiophene-2-carbonyl chloride |

| Synonyms | 3-chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride[2] |

A number of vendors list this compound, including Matrix Fine Chemicals, Chemical Point, and HXCHEM, among others.[1][3][4]

Synthesis and Chemical Reactivity: A Plausible Pathway

While specific, detailed industrial synthesis procedures for 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride are often proprietary, a plausible and logical synthetic route can be extrapolated from established chemical principles and related literature. The synthesis likely commences with a suitably substituted thiophene precursor, followed by a chlorination and subsequent conversion to the highly reactive carbonyl chloride.

A probable precursor is 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. The conversion of a carboxylic acid to a carbonyl chloride is a standard and well-documented transformation in organic chemistry.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the title compound from its carboxylic acid precursor.

Experimental Protocol: Conversion of Carboxylic Acid to Carbonyl Chloride

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, the precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, is dissolved in an inert anhydrous solvent such as dichloromethane or toluene.

-

Addition of Chlorinating Agent: A molar excess (typically 1.5 to 2.0 equivalents) of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the stirred solution at room temperature. The use of a catalytic amount of N,N-dimethylformamide (DMF) is common when using oxalyl chloride.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is then purified, typically by vacuum distillation, to yield the final product.

The high reactivity of the carbonyl chloride functional group makes this compound an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Application in Drug Discovery and Medicinal Chemistry

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its presence can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The specific substitution pattern of 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride offers medicinal chemists a versatile tool for molecular design.

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active molecules. The carbonyl chloride group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This allows for the straightforward introduction of the substituted thiophene moiety into a target molecule.

Logical Workflow in Drug Discovery:

Caption: Role as a building block in the synthesis of potential drug candidates.

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] For instance, substituted thiophenes are key components in drugs like the anticoagulant Rivaroxaban, highlighting the therapeutic importance of this heterocyclic system.[7] The specific substituents on 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride—the chloro and isopropylsulfonyl groups—can be strategically utilized to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are imperative when handling 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H314 | Causes severe skin burns and eye damage. |

| H302 | Harmful if swallowed. |

| H332 | Harmful if inhaled. |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. Due to its reactivity with moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its quality.

In case of accidental exposure, it is crucial to seek immediate medical attention and to have the Safety Data Sheet (SDS) readily available.

Conclusion

3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carbonyl Chloride is a commercially accessible and highly valuable reagent for the drug discovery and development community. Its utility stems from the privileged thiophene scaffold combined with a reactive carbonyl chloride handle, allowing for its efficient incorporation into a diverse range of molecular architectures. A thorough understanding of its chemical properties, synthetic accessibility, and safe handling is essential for researchers aiming to leverage this potent building block in the creation of next-generation therapeutics.

References

-

Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. (2024-08-11). AIMS Press. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2 - Bifurans and 2-(Thiophen-2-yl)furans. (2025-08-06). ResearchGate. [Link]

-

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid. Oakwood Chemical. [Link]

- Process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.

-

3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5. Matrix Fine Chemicals. [Link]

-

175202-26-3 | 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. AA Blocks. [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

- Preparation of carbonyl chlorides.

-

United States Patent. Google Patents. [Link]

- Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

-

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl. CHEMICAL POINT. [Link]

Sources

- 1. 3-CHLORO-4-(PROPANE-2-SULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | CAS 175202-28-5 [matrix-fine-chemicals.com]

- 2. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBONYL CHLORIDE | 175202-28-5 [amp.chemicalbook.com]

- 3. 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride/CAS:175202-28-5-HXCHEM [hxchem.net]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. US20180230121A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

A Proposed Synthetic Pathway for 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

An In-depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The compound 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175202-26-3) is a highly functionalized heterocyclic molecule.[1][2][3] Its unique substitution pattern, featuring a chlorine atom, an isopropylsulfonyl group, and a carboxylic acid on a thiophene scaffold, makes it a potentially valuable building block in medicinal chemistry and materials science. While commercially available, a detailed, publicly accessible synthetic route is not readily found in the literature. This guide, therefore, presents a scientifically robust, proposed synthesis based on well-established principles of thiophene chemistry. As a senior application scientist, the narrative focuses on the causality behind experimental choices, ensuring that the proposed protocol is logical, trustworthy, and grounded in authoritative chemical literature.

Section 1: Strategic Retrosynthesis and Pathway Design

The design of a viable synthesis begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, more accessible precursors. Our strategy is predicated on building the thiophene core's functionality in a stepwise, controlled manner.

The primary disconnection points are the C-S bond of the sulfone and the C-C bond of the carboxylic acid. The sulfone is logically formed via the oxidation of a corresponding sulfide, a reliable and high-yielding transformation. The carboxylic acid can be introduced via the hydrolysis of a stable ester precursor, which facilitates purification of intermediates. This leads to the following retrosynthetic logic:

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes a clear, five-step forward synthesis beginning with the commercially available starting material, 3,4-dichlorothiophene.

Section 2: The Proposed Forward Synthesis: A Mechanistic Perspective

The proposed forward synthesis is designed for efficiency and control, utilizing well-documented reactions adapted for this specific substrate. Each step is chosen to create a robust and scalable process.

Caption: Proposed five-step forward synthesis workflow.

The synthesis initiates with the regioselective introduction of a carboxylic acid group at the C2 position. The C2 and C5 positions of the thiophene ring are the most acidic and thus most susceptible to deprotonation by strong bases.

-

Causality: We employ n-butyllithium (n-BuLi) at low temperatures (-78 °C) to perform a selective metal-hydrogen exchange (lithiation) at the C2 position. This method is a standard and highly effective way to functionalize thiophenes.[4][5][6] The resulting 2-lithiated intermediate is a potent nucleophile. Quenching this intermediate with solid carbon dioxide (dry ice) introduces the carboxylate group regioselectively. An acidic workup then protonates the carboxylate to yield the desired carboxylic acid.

The carboxylic acid from Step 1 is converted to its methyl ester. This is a crucial strategic step.

-

Causality: The ester group serves two purposes: 1) It protects the acidic proton of the carboxylic acid, which would interfere with subsequent organometallic or basic reactions. 2) It acts as an electron-withdrawing group, activating the thiophene ring for the subsequent nucleophilic aromatic substitution (SNAr) reaction. A standard Fischer esterification using methanol with a catalytic amount of sulfuric acid is efficient for this transformation.

This step introduces the isopropylthio moiety. The electron-withdrawing ester group at C2 activates the chlorine atom at C4 for nucleophilic displacement.

-

Causality: Sodium isopropanethiolate, a strong sulfur nucleophile, is used to displace the chlorine atom at the C4 position. The reaction proceeds via a Meisenheimer-type intermediate. The chlorine at C4 is more susceptible to attack than the one at C3 due to better stabilization of the negative charge in the intermediate by the adjacent sulfur atom and the ester group.

The penultimate step is the oxidation of the newly installed isopropylthio group to the corresponding isopropylsulfonyl group.

-

Causality: Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidizing agent for converting sulfides to sulfones. Using two or more equivalents of m-CPBA ensures the complete oxidation past the intermediate sulfoxide stage. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures.

The final step is the deprotection of the carboxylic acid group.

-

Causality: Basic hydrolysis (saponification) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system (e.g., THF/water) effectively cleaves the methyl ester. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.

Section 3: Detailed Experimental Protocols

The following protocols are proposed methodologies. Researchers should perform their own optimization.

| Step | Starting Material | Key Reagents | Product | Target Yield |

| 1 | 3,4-Dichlorothiophene | n-BuLi, CO₂ (solid) | 3,4-Dichlorothiophene-2-carboxylic acid | 85-95% |

| 2 | 3,4-Dichlorothiophene-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 3,4-dichlorothiophene-2-carboxylate | 90-98% |

| 3 | Methyl 3,4-dichlorothiophene-2-carboxylate | Sodium isopropanethiolate | Methyl 3-chloro-4-(isopropylthio)thiophene-2-carboxylate | 75-85% |

| 4 | Methyl 3-chloro-4-(isopropylthio)thiophene-2-carboxylate | m-CPBA | Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate | 80-90% |

| 5 | Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate | LiOH, H₂O/THF | Final Product | 90-98% |

Protocol 1: Synthesis of 3,4-Dichlorothiophene-2-carboxylic acid

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and 3,4-dichlorothiophene (15.3 g, 0.1 mol).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice (approx. 50 g) and add it portion-wise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 100 mL of water. Acidify the aqueous layer to pH ~2 with 2 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of Methyl 3,4-dichlorothiophene-2-carboxylate

-

Dissolve the crude acid from Step 1 (approx. 0.1 mol) in methanol (250 mL).

-

Add concentrated sulfuric acid (2 mL) catalytically.

-

Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Protocol 3: Synthesis of Methyl 3-chloro-4-(isopropylthio)thiophene-2-carboxylate

-

In a flask under argon, dissolve propane-2-thiol (8.4 g, 0.11 mol) in anhydrous dimethylformamide (DMF, 150 mL).

-

Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise. Stir for 30 minutes at 0 °C.

-

Add a solution of methyl 3,4-dichlorothiophene-2-carboxylate (21.1 g, 0.1 mol) in DMF (50 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 150 mL).

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 4: Synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

-

Dissolve the sulfide from Step 3 (approx. 0.08 mol) in dichloromethane (DCM, 300 mL) and cool to 0 °C.

-

Add m-CPBA (77%, 49 g, 0.22 mol) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry over sodium sulfate, filter, and concentrate to yield the sulfone ester.[7]

Protocol 5: Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

-

Dissolve the methyl ester from Step 4 (approx. 0.07 mol) in a 3:1 mixture of THF and water (200 mL).

-

Add lithium hydroxide monohydrate (5.9 g, 0.14 mol).

-

Stir vigorously at room temperature for 6 hours until TLC indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 2 M HCl.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.[8]

Section 4: Characterization and Validation

To ensure the integrity of the synthesis, each intermediate and the final product must be rigorously characterized.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure at each step, verifying the expected chemical shifts, coupling constants, and integration values.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the final product (C₈H₉ClO₄S₂).[2]

-

Infrared (IR) Spectroscopy: IR analysis can be used to monitor the appearance and disappearance of key functional groups, such as the C=O stretch of the carboxylic acid and the S=O stretches of the sulfone group.

Section 5: Safety Considerations

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Sodium Hydride: Flammable solid that also reacts violently with water.

-

m-CPBA: A strong oxidizing agent that can be shock-sensitive. Avoid contact with metals.

-

Solvents: Chlorinated and ethereal solvents should be handled in a well-ventilated fume hood.

This guide provides a comprehensive and scientifically grounded pathway for the synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. By following these logically derived steps, research and development professionals can confidently produce this valuable chemical building block.

References

-

Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

-

Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. PrepChem.com. [Link]

-

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid. AA Blocks. [Link]

-

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid. Oakwood Chemical. [Link]

-

3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 175202-26-3. Chemcas. [Link]

- A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.

-

3-chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester. PubChemLite. [Link]

-

3-chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid. PubChemLite. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health. [Link]

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]

-

Supporting Information - Methyl 5-bromo-3-(chorosulfonyl)thiophene-2-carboxylate. The Royal Society of Chemistry. [Link]

- Process for preparation of 5-chloro-3-chlorosulphonyl-2-thiophenecarboxylic acid esters.

- The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.

-

Biosynthesis of thiocarboxylic acid-containing natural products. National Institutes of Health. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

- Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

-

(PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

Sources

- 1. 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid | 175202-26-3 [sigmaaldrich.cn]

- 2. aablocks.com [aablocks.com]

- 3. 3-CHLORO-4-(ISOPROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 175202-26-3 [amp.chemicalbook.com]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 3-chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester (C9H11ClO4S2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 3-chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid (C8H9ClO4S2) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Activated Thiophene Intermediates

The conversion of a carboxylic acid to an acyl chloride is a fundamental, yet pivotal, activation step in multi-step organic synthesis. It transforms a relatively stable functional group into a highly reactive electrophile, primed for nucleophilic attack. The target molecule of this guide, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carbonyl chloride, exemplifies this principle's industrial relevance. It serves as a crucial activated intermediate in the synthesis of complex pharmaceuticals, most notably the direct factor Xa inhibitor, Rivaroxaban.[1][2][3] The successful and high-fidelity execution of this conversion is paramount to the efficiency, purity, and overall viability of the entire synthetic route. This guide provides a comprehensive examination of the theoretical underpinnings, practical methodologies, and critical safety considerations for this transformation.

Theoretical Framework: Reagent Selection and Mechanistic Rationale